3-Nitro-4-tritylsulfanyl-benzoic acid

Description

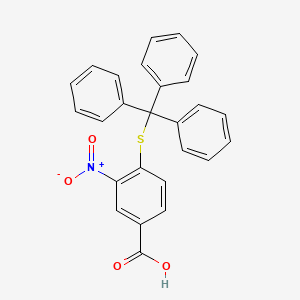

3-Nitro-4-tritylsulfanyl-benzoic acid is a benzoic acid derivative featuring a nitro group (-NO₂) at the 3-position and a tritylsulfanyl (triphenylmethylsulfanyl) group at the 4-position. The tritylsulfanyl moiety introduces steric bulk and hydrophobicity, distinguishing it from simpler sulfanyl or sulfonamide derivatives.

Properties

IUPAC Name |

3-nitro-4-tritylsulfanylbenzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H19NO4S/c28-25(29)19-16-17-24(23(18-19)27(30)31)32-26(20-10-4-1-5-11-20,21-12-6-2-7-13-21)22-14-8-3-9-15-22/h1-18H,(H,28,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVWQQWOMOODOKT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)SC4=C(C=C(C=C4)C(=O)O)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H19NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

441.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Nitro-4-tritylsulfanyl-benzoic acid typically involves multiple steps, starting from a suitable benzene derivative. One common approach includes:

Nitration: Introduction of the nitro group to the benzene ring using a mixture of concentrated nitric acid and sulfuric acid.

Tritylation: Introduction of the tritylsulfanyl group through a reaction with trityl chloride and a suitable thiol.

Carboxylation: Introduction of the carboxylic acid group through a carboxylation reaction, often involving carbon dioxide under high pressure and temperature.

Industrial Production Methods: Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The nitro group can undergo reduction to form an amino group under suitable conditions.

Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas with a palladium catalyst.

Substitution: The tritylsulfanyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide or other oxidizing agents.

Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.

Substitution: Nucleophiles such as amines or alcohols under basic conditions.

Major Products:

Reduction of Nitro Group: Formation of 3-amino-4-tritylsulfanyl-benzoic acid.

Substitution of Tritylsulfanyl Group: Formation of various substituted benzoic acids depending on the nucleophile used.

Scientific Research Applications

Chemistry:

- Used as an intermediate in the synthesis of more complex organic molecules.

- Studied for its reactivity and potential as a building block in organic synthesis.

Biology and Medicine:

- Potential applications in drug development due to its unique structural features.

- Studied for its interactions with biological molecules and potential therapeutic effects.

Industry:

- Used in the production of specialty chemicals and materials.

- Potential applications in the development of new polymers and advanced materials.

Mechanism of Action

The mechanism of action of 3-Nitro-4-tritylsulfanyl-benzoic acid involves its interactions with various molecular targets The nitro group can participate in redox reactions, while the tritylsulfanyl group can undergo substitution reactions

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize its properties, 3-nitro-4-tritylsulfanyl-benzoic acid is compared to three related compounds from the evidence:

4-Chloro-3-nitro-5-sulfamoylbenzoic Acid ()

- Substituents: Chloro (-Cl) at 4-position, nitro (-NO₂) at 3-position, sulfamoyl (-SO₂NH₂) at 5-position.

- Key Differences :

- The sulfamoyl group enhances water solubility compared to the hydrophobic tritylsulfanyl group.

- Chloro substitution reduces steric hindrance but increases electrophilicity at the aromatic ring.

- Applications : Sulfamoyl derivatives are often explored as enzyme inhibitors or diuretics due to their polar, bioavailable nature .

3-Nitro-4-hydroxybenzoic Acid ()

- Substituents: Nitro (-NO₂) at 3-position, hydroxyl (-OH) at 4-position.

- Key Differences :

- The hydroxyl group enables hydrogen bonding, increasing acidity (pKa ~2.5–3.0) compared to tritylsulfanyl’s neutral character.

- Lacks the steric bulk of the trityl group, making it more reactive in electrophilic substitutions.

- Applications : Used in dye synthesis and as a chelating agent in coordination chemistry .

5-[(3-Carboxy-4-nitrophenyl)disulfanyl]-2-nitrobenzoic Acid ()

- Substituents : Disulfanyl (-S-S-) bridge linking two aromatic rings, nitro groups at 4- and 2-positions, carboxylic acid (-COOH) at 3-position.

- Key Differences: The disulfanyl group enables redox-responsive behavior, unlike the stable tritylsulfanyl group. Applications: Investigated for drug delivery systems and as a redox-active scaffold in materials science .

Data Table: Structural and Functional Comparison

| Compound Name | Substituents (Position) | Molecular Weight (g/mol) | Key Functional Groups | Notable Properties |

|---|---|---|---|---|

| This compound | -NO₂ (3), -S-C(C₆H₅)₃ (4) | ~443.5 (estimated) | Nitro, tritylsulfanyl | Hydrophobic, sterically hindered |

| 4-Chloro-3-nitro-5-sulfamoylbenzoic acid | -Cl (4), -NO₂ (3), -SO₂NH₂ (5) | 304.69 | Chloro, nitro, sulfamoyl | Polar, bioactive |

| 3-Nitro-4-hydroxybenzoic acid | -NO₂ (3), -OH (4) | 183.12 | Nitro, hydroxyl | Acidic, hydrogen-bonding |

| 5-[(3-Carboxy-4-nitrophenyl)disulfanyl]-2-nitrobenzoic acid | -S-S- bridge, -NO₂ (2,4), -COOH (3) | 447.36 (estimated) | Disulfanyl, nitro, carboxylic acid | Redox-active, complex structure |

Research Findings and Implications

- Steric Effects : The tritylsulfanyl group in this compound likely impedes nucleophilic attack at the 4-position, contrasting with smaller substituents like -Cl or -OH in analogs .

- Solubility : Hydrophobicity from the trityl group may limit aqueous solubility compared to sulfamoyl or hydroxylated derivatives, necessitating organic solvents for reactions.

- Biological Relevance : While sulfamoyl and hydroxyl analogs show direct bioactivity (e.g., enzyme inhibition), the trityl derivative’s bulk may favor use in protective group chemistry or as a synthetic intermediate.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.